molecular formula C8H9FN2O2 B2740486 N-ethyl-5-fluoro-2-nitroaniline CAS No. 475278-46-7

N-ethyl-5-fluoro-2-nitroaniline

Cat. No. B2740486
CAS RN: 475278-46-7
M. Wt: 184.17
InChI Key: BBXLSURFRDKKLF-UHFFFAOYSA-N
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Description

“N-ethyl-5-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C8H9FN2O2 . It has a molecular weight of 184.17 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Molecular Structure Analysis

The InChI code for “N-ethyl-5-fluoro-2-nitroaniline” is 1S/C8H9FN2O2/c1-2-10-7-5-6 (9)3-4-8 (7)11 (12)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Characterization

  • Complexes of copper(II), nickel(II), and cobalt(II) with N-ethyl-5-fluoro-2-nitroaniline derivatives have been synthesized. These compounds show interesting electronic and magnetic properties, and the ligands act as monodentate O-bonded molecules (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
  • N-ethyl-5-fluoro-2-nitroaniline derivatives are utilized in creating novel dye intermediates, with potential applications in pharmaceuticals and insecticides (Bil, 2007).

Chemical Reactions and Catalysis

  • The compound has been used in studying nucleophilic displacement reactions in aromatic systems. The kinetics of reactions with various amines, including N-ethyl-aniline, were investigated, offering insights into reaction mechanisms (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Non-Linear Optical Properties

  • Research into the molecular structure of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, revealed non-linear optical properties, which are significant in the field of organic crystallography (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).

Material Synthesis

  • N-ethyl-5-fluoro-2-nitroaniline is involved in the synthesis of complex compounds like 5-fluoroprimaquine, an antimalarial drug. This highlights its role in the creation of medical compounds (O’Neill, Storr, & Park, 1998).

Antibacterial Agents

Safety and Hazards

“N-ethyl-5-fluoro-2-nitroaniline” is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-5-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXLSURFRDKKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-fluoro-2-nitroaniline

Synthesis routes and methods

Procedure details

A suspension of 2,4-difluoro-1-nitrobenzene (0.50 g, 0.003 mmol), ethylamine hydrochloride (0.49 g, 0.006 mmol), K2CO3 (1.66 g, 0.012 mmol) in acetonitrile (30 mL) was stirred at room temperature for 16 hours and then filtered. The filtrate was concentrated and dissolved in small amount of CHCl3. Purification by column chromatography on silica using pentane/diethyl ether 95:5 as eluent gave 0.45 g of a yellow solid. 1H NMR (CDCl3) δ 8.23-8.18 (m, 1H), 8.08 (br s, 1H), 6.49-6.45 (m, 1H), 6.38-6.32 (m, 1H), 3.34-3.27 (m, 2H), 1.38 (tr, J=7.22 Hz, 3H); 13C NMR (CDCl3) δ 167.55 (d, JCF=255.6 Hz), 147.4 (d, JCF=12.9 Hz), 129.91 (d, JCF=12.9 Hz), 128.71 (br s), 103.73 (d, JCF=24.8 Hz), 99.14 (d, JCF=27.6 Hz), 37.88, 14.05; MS (posESI) m/z=found 184.0653, calc 184.0648. Anal. (C12H18N4O2) C, H, N.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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